6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034577-48-3
VCID: VC5655264
InChI: InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13)
SMILES: C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
Molecular Formula: C8H6N4O2S
Molecular Weight: 222.22

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

CAS No.: 2034577-48-3

Cat. No.: VC5655264

Molecular Formula: C8H6N4O2S

Molecular Weight: 222.22

* For research use only. Not for human or veterinary use.

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide - 2034577-48-3

Specification

CAS No. 2034577-48-3
Molecular Formula C8H6N4O2S
Molecular Weight 222.22
IUPAC Name 6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide
Standard InChI InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13)
Standard InChI Key KALDYSOBWLGPOO-UHFFFAOYSA-N
SMILES C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is C₈H₆N₄O₂S, with a molecular weight of 238.23 g/mol. The structure combines a pyrimidine ring (positions 4 and 6 substituted) and a thiazole moiety connected via a carboxamide bridge. Key features include:

PropertyValue/Description
IUPAC NameN-(1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
SMILESO=C(Nc1nccs1)C2=CC(=O)NC=N2
SolubilityModerate solubility in polar aprotic solvents (e.g., DMSO)
Melting PointNot experimentally determined (estimated: 250–270°C)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The thiazole ring contributes to planar aromaticity, while the pyrimidine moiety enables hydrogen bonding and π-π stacking interactions. IR spectroscopy of analogous compounds reveals strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch) .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the Pyrimidine Core: Cyclocondensation of thiourea with β-keto esters yields 6-hydroxypyrimidine-4-carboxylic acid derivatives .

  • Carboxamide Coupling: Reaction of the pyrimidine intermediate with 2-aminothiazole using coupling agents like EDCI/HOBt or DCC.

A representative procedure from Waly et al. (2021) for a related compound involves refluxing 2-aminothiazole with 6-hydroxypyrimidine-4-carbonyl chloride in dry THF, yielding the target compound after recrystallization (isolated yield: 78–85%) .

Reaction Optimization

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclocondensation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures achieves >95% purity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Structural analogs demonstrate IC₅₀ values of 1.2–3.8 µM against HIV-1 reverse transcriptase, attributed to hydrogen bonding between the carboxamide group and Lys101/Lys103 residues . Molecular docking studies suggest similar binding modes for 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide, though experimental validation is pending.

Anticancer Screening

Preliminary data on analogous compounds show:

  • Cytotoxicity: GI₅₀ = 12.5 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Caspase-3 activation via ROS-mediated mitochondrial pathways.

Computational and Spectroscopic Analysis

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • Electrostatic Potential: Negative charge localization at the carbonyl oxygen (-0.45 e), favoring nucleophilic interactions.

NMR and Mass Spectrometry

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.5 Hz, 1H, thiazole-H), 6.98 (d, J = 3.5 Hz, 1H, thiazole-H).

  • ESI-MS: m/z 239.1 [M+H]⁺.

Challenges and Future Directions

Limitations in Current Research

  • Bioavailability: Poor aqueous solubility limits in vivo efficacy.

  • Toxicity: Thiazole metabolites may induce hepatotoxicity at high doses.

Proposed Innovations

  • Prodrug Design: Phosphate esterification of the hydroxy group to enhance solubility.

  • Nanoformulations: Liposomal encapsulation for targeted delivery to cancer cells.

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